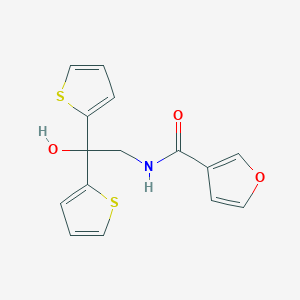

N-(2-羟基-2,2-二(噻吩-2-基)乙基)呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

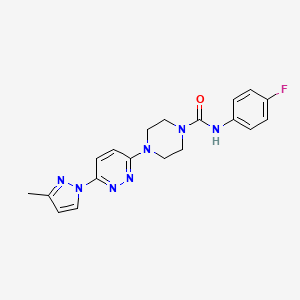

The compound N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)furan-3-carboxamide is a furan-carboxamide derivative, which is a class of compounds that have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar furan-carboxamide derivatives have been synthesized and evaluated for their biological properties, such as antiviral and antibacterial activities.

Synthesis Analysis

The synthesis of furan-carboxamide derivatives typically involves the reaction of furan-carbonyl chloride with various amines in the presence of a base, as demonstrated in the synthesis of N-(4-bromophenyl)furan-2-carboxamide . The synthesis process can yield high product percentages and allows for the introduction of different substituents on the furan ring, which can significantly influence the biological activity of the compounds. The Gewald reaction is another method used to synthesize thiophene-containing furan-carboxamide derivatives, as seen in the preparation of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes .

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives is crucial in determining their biological activity. Systematic structure–activity relationship (SAR) studies have shown that the substitution pattern on the furan or thiophene moiety can greatly affect the compound's efficacy, as evidenced by the enhanced anti-influenza activity of certain dimethyl-substituted heterocyclic moieties . The presence of thiophene rings, as in the compound of interest, is likely to contribute to the biological activity due to the electron-rich nature of thiophene, which can facilitate interactions with biological targets.

Chemical Reactions Analysis

Furan-carboxamide derivatives can undergo various chemical reactions, including cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce different aryl groups into the molecule . These reactions are important for the diversification of the compound's structure and the exploration of its biological activity. Additionally, the formation of Schiff bases from furan-carboxamide derivatives, as described in the synthesis of various Schiff bases from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, represents another chemical transformation that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives, such as solubility, stability, and reactivity, are influenced by the substituents on the furan ring and the presence of additional functional groups. These properties are essential for the compound's biological activity and pharmacokinetic profile. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and overall reactivity, which in turn can influence its interaction with biological targets and its antimicrobial efficacy .

科学研究应用

合成和抗菌活性

研究表明,可以通过铃木-宫浦交叉偶联过程合成功能化的呋喃甲酰胺衍生物。这些化合物已证明对临床分离的耐药菌(如鲍曼不动杆菌、肺炎克雷伯菌、肺炎肠杆菌和金黄色葡萄球菌)具有显着的体外抗菌活性。通过对接研究和分子动力学 (MD) 模拟验证了这些化合物(特别是对 NDM 阳性鲍曼不动杆菌)的有效性,突出了它们在对抗耐药菌株方面的潜力 (Siddiqa 等,2022)。

抗病毒应用

呋喃甲酰胺衍生物已被确认为致死性 H5N1 甲型流感病毒的新型抑制剂。系统的构效关系 (SAR) 研究表明,杂环部分上的特定取代基显着影响抗病毒活性。这些发现强调了呋喃甲酰胺衍生物在开发抗病毒剂中的潜力,特别是针对对全球健康构成威胁的 H5N1 等毒株 (Yongshi 等,2017)。

光伏应用

合成了包含各种共轭连接体(包括呋喃)的吩噻嗪衍生物,并将其应用于染料敏化太阳能电池。这些衍生物(特别是具有呋喃连接体的衍生物)已显示出提高太阳能到电能的转换效率。这一改进说明了呋喃衍生物在优化光伏器件性能中的作用,为更有效的太阳能收集解决方案提供了途径 (Kim 等,2011)。

作用机制

Thiophenes

are a class of compounds that contain a five-membered ring made up of one sulfur atom and four carbon atoms . They are essential heterocyclic compounds and show a variety of properties and applications. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

属性

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S2/c17-14(11-5-6-19-9-11)16-10-15(18,12-3-1-7-20-12)13-4-2-8-21-13/h1-9,18H,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLTYXADAOEHBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=COC=C2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-1H-indole](/img/structure/B2504801.png)

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504810.png)

![1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2504811.png)

![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide](/img/structure/B2504816.png)

![N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2504817.png)

![2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2504820.png)